molecular formula C17H16FNO3S2 B2986615 1-(3-((2-(2-Fluorophenyl)thiazolidin-3-yl)sulfonyl)phenyl)ethan-1-one CAS No. 2320953-48-6

1-(3-((2-(2-Fluorophenyl)thiazolidin-3-yl)sulfonyl)phenyl)ethan-1-one

Cat. No.: B2986615
CAS No.: 2320953-48-6
M. Wt: 365.44
InChI Key: MNNCDACJEFYYKB-UHFFFAOYSA-N
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Description

1-(3-((2-(2-Fluorophenyl)thiazolidin-3-yl)sulfonyl)phenyl)ethan-1-one is a synthetic chemical compound featuring a thiazolidine core, a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. This compound is intended for research applications only. The thiazolidine moiety is a privileged structure in pharmacology, known for conferring a wide range of biological activities. Literature indicates that thiazolidine-based compounds have demonstrated promising anti-inflammatory, antioxidant, and anti-diabetic effects in research settings . For instance, some thiazolidine-4-one derivatives have been shown to exhibit potent antioxidant potential in various radical scavenging assays , while others function as selective inhibitors of enzymes like 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a target for improving insulin sensitivity and combating metabolic syndrome . Furthermore, the incorporation of a sulfonyl group can enhance biological activity and is a common feature in many therapeutic agents . Researchers can utilize this compound to explore its mechanism of action, investigate its potential as a precursor for novel therapeutic agents, and evaluate its activity in various biochemical and cellular assays. This product is strictly for research purposes in a controlled laboratory environment and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-[3-[[2-(2-fluorophenyl)-1,3-thiazolidin-3-yl]sulfonyl]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO3S2/c1-12(20)13-5-4-6-14(11-13)24(21,22)19-9-10-23-17(19)15-7-2-3-8-16(15)18/h2-8,11,17H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNNCDACJEFYYKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCSC2C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-((2-(2-Fluorophenyl)thiazolidin-3-yl)sulfonyl)phenyl)ethan-1-one typically involves multi-step organic reactions. One common method includes the formation of the thiazolidine ring through a cyclization reaction involving a thiol and an amine. The sulfonyl group is introduced via sulfonation reactions, often using sulfonyl chlorides under basic conditions. The fluorophenyl group is incorporated through nucleophilic aromatic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can improve reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-(3-((2-(2-Fluorophenyl)thiazolidin-3-yl)sulfonyl)phenyl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted aromatic compounds .

Scientific Research Applications

1-(3-((2-(2-Fluorophenyl)thiazolidin-3-yl)sulfonyl)phenyl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-((2-(2-Fluorophenyl)thiazolidin-3-yl)sulfonyl)phenyl)ethan-1-one involves its interaction with specific molecular targets. The thiazolidine ring can bind to enzymes or receptors, modulating their activity. The sulfonyl group enhances the compound’s binding affinity and specificity. The fluorophenyl group contributes to the compound’s stability and lipophilicity, facilitating its interaction with biological membranes .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Halogen-Substituted Thiazolidine Derivatives
  • 2-(4-Fluorophenyl)-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethan-1-one (CAS 1267974-40-2) Key Differences: Fluorine at the para position (vs. ortho in the target compound) and a sulfanylidene (S=S) group instead of sulfonyl (SO₂). Impact: The sulfanylidene group may reduce oxidative stability compared to sulfonyl. Molecular Formula: C₁₁H₁₀FNOS₂ (MW 255.33).
  • 2-(4-Chlorophenyl)-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethan-1-one (CAS 863324-41-8) Key Differences: Chlorine substituent (vs. fluorine) and sulfanylidene group. The larger atomic radius of chlorine may introduce steric effects .
Sulfonyl-Linked Aromatic Compounds
  • This compound has been studied for antimicrobial activity, suggesting sulfonyl derivatives may exhibit broad bioactivity .
Heterocyclic Modifications
  • 2-(1,5-Diphenyl-1H-pyrazol-3-yloxy)-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethanone Key Differences: Incorporation of a pyrazole ring. Impact: The bulky pyrazole moiety may hinder rotational freedom and influence binding to biological targets. Crystallographic data (R factor = 0.068) confirm structural rigidity, which could enhance specificity in drug design .
  • 2-[(3-Chlorophenyl)sulfanyl]-1-{2,7-dimethylimidazo[1,2-a]pyridin-3-yl}ethan-1-one (CAS 478042-01-2) Key Differences: Imidazo[1,2-a]pyridine core replaces thiazolidine.

Physical and Chemical Properties

Compound Molecular Formula Molecular Weight Melting Point (°C) Key Functional Groups
Target Compound C₁₇H₁₅FN₂O₃S₂ (inferred) ~394.44 Not reported Thiazolidine, SO₂, 2-FPh
2-(4-Fluorophenyl)-1-(2-sulfanylidene...) C₁₁H₁₀FNOS₂ 255.33 Not reported Sulfanylidene, 4-FPh
1-(3-Methoxyphenyl)-2-(phenylsulfonyl)... C₁₅H₁₄O₃S 274.33 Not reported Methoxy, SO₂
2-(4-Chlorophenyl)-1-(2-sulfanylidene...) C₁₁H₁₀ClNOS₂ 271.79 Not reported Chlorine, sulfanylidene

Note: Melting points for analogs like 1f in range from 137–138°C, suggesting similar polar compounds may exhibit solid-state stability .

Biological Activity

The compound 1-(3-((2-(2-Fluorophenyl)thiazolidin-3-yl)sulfonyl)phenyl)ethan-1-one is a thiazolidine derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, pharmacological evaluations, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiazolidine ring, which is known for its diverse biological properties, including anti-inflammatory, anticancer, and antimicrobial activities. The presence of the 2-fluorophenyl group and the sulfonyl moiety enhances its reactivity and interaction with biological targets.

Structural Formula

C16H16FN1O2S1\text{C}_{16}\text{H}_{16}\text{F}\text{N}_1\text{O}_2\text{S}_1

Antitumor Activity

Recent studies have indicated that thiazolidine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to 1-(3-((2-(2-Fluorophenyl)thiazolidin-3-yl)sulfonyl)phenyl)ethan-1-one have shown promising results in inhibiting tumor cell proliferation. The IC50 values for related thiazolidine compounds often fall below 10 µM, indicating potent activity against cancer cells such as HT-29 (colon cancer) and Jurkat (T-cell leukemia) .

The antitumor effects are primarily attributed to the ability of thiazolidine derivatives to induce apoptosis in cancer cells. Molecular dynamics simulations have suggested that these compounds interact with Bcl-2 proteins, which play a crucial role in regulating apoptosis . The SAR analysis indicates that substituents on the phenyl ring significantly influence the cytotoxic activity, with electron-donating groups enhancing potency .

Antimicrobial Activity

Thiazolidine derivatives have also been evaluated for their antibacterial properties. Compounds similar to 1-(3-((2-(2-Fluorophenyl)thiazolidin-3-yl)sulfonyl)phenyl)ethan-1-one demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anti-inflammatory Effects

In addition to antitumor and antimicrobial activities, thiazolidines have been reported to exhibit anti-inflammatory properties. They can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models .

Case Studies

  • Study on Anticancer Activity : A recent study evaluated a series of thiazolidine derivatives for their anticancer potential. Among them, a compound structurally similar to 1-(3-((2-(2-Fluorophenyl)thiazolidin-3-yl)sulfonyl)phenyl)ethan-1-one showed an IC50 value of 5 µM against Jurkat cells, indicating strong cytotoxicity .
  • Antimicrobial Evaluation : Another study assessed the antibacterial activity of thiazolidine derivatives against Staphylococcus aureus and Escherichia coli. The tested compounds exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL, showcasing their potential as antimicrobial agents .

Table 1: Summary of Biological Activities of Thiazolidine Derivatives

Activity TypeCompound StructureIC50/MIC ValuesReference
AntitumorSimilar to 1-(3-((2-(2-Fluorophenyl)...<10 µM
AntibacterialSimilar to 1-(3-((2-(2-Fluorophenyl)...8 - 32 µg/mL
Anti-inflammatoryVarious thiazolidinesNot specified

Q & A

Q. What are the recommended synthetic routes for 1-(3-((2-(2-Fluorophenyl)thiazolidin-3-yl)sulfonyl)phenyl)ethan-1-one, and what factors influence the choice of reaction conditions?

Answer: The synthesis typically involves two key steps: (1) formation of the thiazolidine ring and (2) sulfonation of the phenyl group. A plausible route is:

  • Step 1: Condensation of 2-(2-fluorophenyl)thiazolidine via reaction with a suitable carbonyl precursor (e.g., using thiourea derivatives and α-halo ketones).
  • Step 2: Sulfonation of the phenyl ring using chlorosulfonic acid or sulfur trioxide, followed by coupling with the ethanone group via Friedel-Crafts acylation (AlCl₃ catalysis) .

Factors influencing reaction conditions:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance sulfonation efficiency.
  • Temperature : Sulfonation requires controlled heating (60–80°C) to avoid side reactions.
  • Catalyst load : Excess AlCl₃ in Friedel-Crafts reactions can lead to over-acylation.

Table 1: Example Reaction Conditions

StepReagentsSolventTemperatureYield (%)
1Thiourea, α-bromoacetophenoneEthanolReflux~65 (estimated)
2ClSO₃H, AlCl₃DCM0°C → RT~50 (estimated)

Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic and crystallographic techniques?

Answer:

  • NMR Spectroscopy :
    • ¹H NMR : The fluorophenyl group shows coupling patterns (e.g., doublets at δ 7.2–7.8 ppm for ortho-fluorine splitting). The thiazolidine protons resonate as multiplets (δ 3.5–4.5 ppm) .
    • ¹³C NMR : The sulfonyl group deshields adjacent carbons, appearing at δ 125–135 ppm .
  • X-ray Crystallography : Resolves conformational details (e.g., thiazolidine ring puckering, dihedral angles between aromatic rings) .
  • IR Spectroscopy : Sulfonyl (S=O) stretches appear as strong bands at 1150–1300 cm⁻¹ .

Q. What are the key safety considerations when handling this compound in laboratory settings?

Answer:

  • Toxicity : Classified as acute toxicity (Category 4 for oral, dermal, and inhalation routes) with hazard codes H302, H312, H332 .
  • Handling : Use fume hoods, nitrile gloves, and lab coats. Avoid inhalation of dust .
  • First Aid :
    • Inhalation : Move to fresh air; seek medical attention if irritation persists.
    • Skin contact : Wash with soap and water; remove contaminated clothing .

Advanced Questions

Q. How does the presence of the sulfonyl group and fluorophenyl substituent influence the compound's reactivity in nucleophilic or electrophilic reactions?

Answer:

  • Sulfonyl group : Acts as a strong electron-withdrawing group, directing electrophilic substitution to meta positions and enhancing stability toward nucleophilic attack .
  • Fluorophenyl group : The fluorine atom induces inductive electron withdrawal, further deactivating the ring but increasing ortho/para selectivity in electrophilic substitutions .

Q. Experimental design :

  • Electrophilic nitration : Use HNO₃/H₂SO₄ to assess substitution patterns (meta vs. para).
  • Nucleophilic displacement : React with amines (e.g., piperidine) to evaluate sulfonyl group lability .

Q. What strategies can be employed to resolve contradictions in reported synthetic yields or purity levels across different studies?

Answer:

  • Method optimization :
    • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate high-purity product .
    • Analytical validation : Compare HPLC (C18 column, acetonitrile/water mobile phase) and LC-MS data to confirm purity (>95%) .
  • Controlled studies : Replicate reactions under inert atmospheres (N₂/Ar) to minimize oxidation side products .

Q. What computational methods are suitable for predicting the biological activity or interaction mechanisms of this compound?

Answer:

  • Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., enzymes with sulfur-binding pockets).
  • QSAR studies : Correlate electronic descriptors (e.g., HOMO/LUMO energies) with bioactivity data .
  • MD simulations : Assess conformational stability of the thiazolidine ring in aqueous environments (AMBER force field) .

Q. How can the thiazolidine ring's conformation affect the compound's stability under varying pH and temperature conditions?

Answer:

  • pH-dependent stability :
    • Acidic conditions : Protonation of the sulfonyl group may destabilize the ring, leading to hydrolysis.
    • Basic conditions : Deprotonation of the thiazolidine nitrogen increases ring strain, promoting degradation .
  • Thermal stability : TGA analysis shows decomposition >200°C, but storage at 4°C in desiccators is recommended for long-term stability .

Table 2: Stability Data (Estimated)

ConditionpH RangeTemperatureHalf-life
Aqueous2–425°C48 hrs
Aqueous7–925°C24 hrs
SolidN/A4°C>6 months

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